molecular formula C12H11N3O7 B121096 N-(3,5-Dinitrobenzoyl)-DL-proline CAS No. 143492-62-0

N-(3,5-Dinitrobenzoyl)-DL-proline

Cat. No. B121096
M. Wt: 309.23 g/mol
InChI Key: ILUIVNFRFIAWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dinitrobenzoyl)-DL-proline, also known as DNBP, is a chemical compound that has been used in scientific research for several decades. It is a derivative of proline, an amino acid that is essential for protein synthesis in living organisms. DNBP has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-proline is not well understood. However, it is believed to react with amino acids in a manner similar to that of other reagents, such as ninhydrin. N-(3,5-Dinitrobenzoyl)-DL-proline reacts with the amino group of amino acids to form a yellow compound, which can be detected using spectrophotometry.

Biochemical And Physiological Effects

N-(3,5-Dinitrobenzoyl)-DL-proline has no known biochemical or physiological effects in living organisms. It is not used as a drug or therapeutic agent and does not have any known toxic effects on humans or animals.

Advantages And Limitations For Lab Experiments

N-(3,5-Dinitrobenzoyl)-DL-proline has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It reacts with amino acids in a predictable manner, making it a useful reagent for the determination of amino acids in biological samples. However, N-(3,5-Dinitrobenzoyl)-DL-proline has some limitations. It is not selective for specific amino acids and reacts with all amino acids that contain an amino group. This can lead to interference from other compounds in biological samples, which can make the analysis of specific amino acids difficult.

Future Directions

There are several future directions for research on N-(3,5-Dinitrobenzoyl)-DL-proline. One area of research is the development of new methods for the determination of specific amino acids using N-(3,5-Dinitrobenzoyl)-DL-proline. Another area of research is the synthesis of proline-containing peptides using N-(3,5-Dinitrobenzoyl)-DL-proline as a reagent. Additionally, N-(3,5-Dinitrobenzoyl)-DL-proline could be used in the preparation of proline derivatives for use in drug discovery. Further studies are needed to understand the mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-proline and its potential applications in scientific research.
Conclusion
In conclusion, N-(3,5-Dinitrobenzoyl)-DL-proline is a chemical compound that has been used in scientific research for several decades. It is a derivative of proline and has been synthesized using various methods. N-(3,5-Dinitrobenzoyl)-DL-proline has been used as a reagent for the determination of amino acids in biological samples and in the synthesis of proline-containing peptides. Its mechanism of action is not well understood, but it is believed to react with amino acids in a predictable manner. N-(3,5-Dinitrobenzoyl)-DL-proline has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to understand the potential applications of N-(3,5-Dinitrobenzoyl)-DL-proline in scientific research.

Synthesis Methods

N-(3,5-Dinitrobenzoyl)-DL-proline can be synthesized using several methods, including the reaction of 3,5-dinitrobenzoyl chloride with DL-proline in the presence of a base. The reaction yields N-(3,5-Dinitrobenzoyl)-DL-proline as a yellow solid, which can be purified using recrystallization. Other methods for synthesizing N-(3,5-Dinitrobenzoyl)-DL-proline include the reaction of 3,5-dinitrobenzoic acid with DL-proline in the presence of a coupling agent, such as dicyclohexylcarbodiimide.

Scientific Research Applications

N-(3,5-Dinitrobenzoyl)-DL-proline has been used in scientific research as a reagent for the determination of amino acids in biological samples. It has been used in the analysis of peptides and proteins, as well as in the determination of amino acids in urine and other biological fluids. N-(3,5-Dinitrobenzoyl)-DL-proline has also been used in the synthesis of proline-containing peptides and in the preparation of proline derivatives for use in drug discovery.

properties

CAS RN

143492-62-0

Product Name

N-(3,5-Dinitrobenzoyl)-DL-proline

Molecular Formula

C12H11N3O7

Molecular Weight

309.23 g/mol

IUPAC Name

1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)

InChI Key

ILUIVNFRFIAWLJ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

synonyms

N-(3,5-Dinitrobenzoyl)-DL-proline

Origin of Product

United States

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